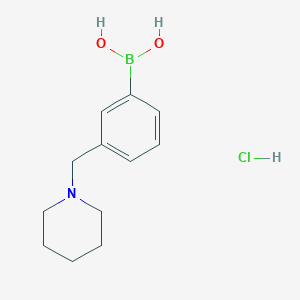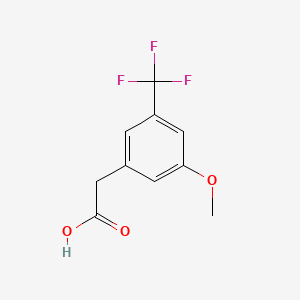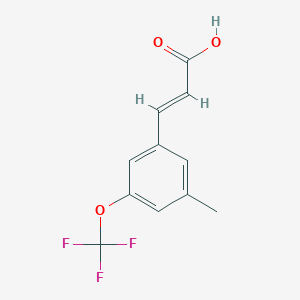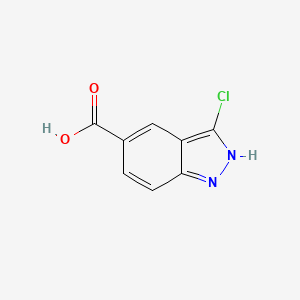
3-氯-1H-吲唑-5-羧酸
描述
3-chloro-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质
“3-氯-1H-吲唑-5-羧酸”是一种杂环芳香族有机化合物 . 其分子量为196.59 . 该化合物在室温下为固体 .
安全信息
该化合物根据GHS07危险类别分类 . 其危险声明为H302+H312+H332;H315;H319;H335,表明该化合物吞咽、接触皮肤或吸入后可能是有害的 . 它还会引起皮肤和眼睛刺激,并可能引起呼吸道刺激 .
生物活性
“3-氯-1H-吲唑-5-羧酸”的核心结构吲唑已被发现具有多种生物活性 .
抗炎活性:吲唑衍生物已显示出有希望的抗炎作用 . 例如,2,3-二取代的四氢-2H-吲唑在实验模型中已显示出显着的抗炎潜力 .
抗菌活性:吲唑化合物也因其抗菌特性而被研究 .
抗HIV活性:一些吲唑衍生物已显示出作为抗HIV药物的潜力 .
抗癌活性:吲唑衍生物,例如3-氨基-N-(4-苄基苯基)-5-氯-1H-吲唑-1-甲酰胺,已证明具有抑制细胞生长的能力,对结肠癌和黑色素瘤细胞系特别有效 .
降血糖活性:吲唑化合物因其降血糖活性而被探索 .
抗原生动物活性:吲唑衍生物在治疗原生动物感染方面已显示出潜力 .
降压活性:一些吲唑化合物因其降压作用而被研究 .
未来研究方向
作用机制
Target of Action
The primary target of 3-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
3-chloro-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two distinct ways. It can activate the receptor, which helps maintain the integrity of the endothelial barrier . Alternatively, it can induce desensitization of the S1P1 receptor, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 3-chloro-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. The activation of the receptor helps maintain the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, the desensitization of the receptor leads to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by 3-chloro-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This could potentially contribute to vascular health. In contrast, the desensitization of the S1P1 receptor leads to peripheral blood lymphopenia , which could have implications for immune function.
生化分析
Biochemical Properties
3-Chloro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as tyrosine threonine kinase (TTK), which is involved in cell cycle regulation . The compound’s interaction with TTK can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 3-chloro-1H-indazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, including colon and melanoma cells . The compound can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell growth .
Molecular Mechanism
At the molecular level, 3-chloro-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with tyrosine threonine kinase (TTK) results in the inhibition of this enzyme, which is crucial for cell cycle progression . This inhibition can lead to reduced cell proliferation and potential anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1H-indazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, can remain stable under specific conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 3-chloro-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For example, indazole derivatives have been shown to inhibit cell growth at concentrations lower than 1 μM, but higher doses may lead to toxicity in normal cells .
Metabolic Pathways
3-Chloro-1H-indazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its efficacy and toxicity. For instance, the metabolism of indazole derivatives can lead to the formation of active metabolites that contribute to their biological activity .
Transport and Distribution
The transport and distribution of 3-chloro-1H-indazole-5-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can influence its therapeutic effects .
Subcellular Localization
The subcellular localization of 3-chloro-1H-indazole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
3-chloro-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKVYMZENPQZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


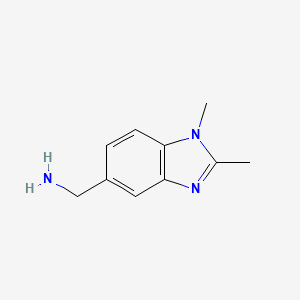
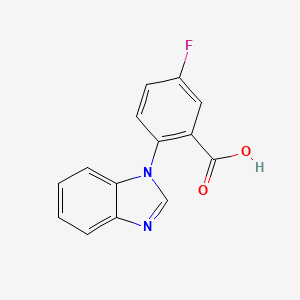

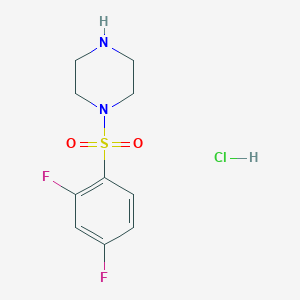
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
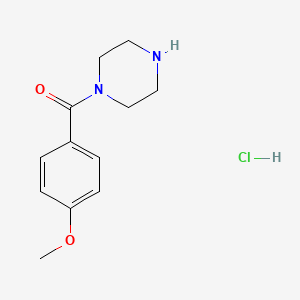
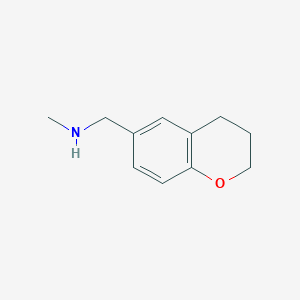
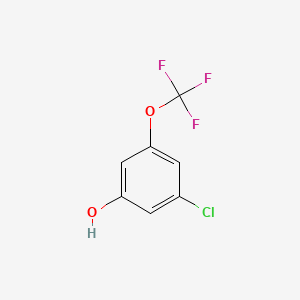
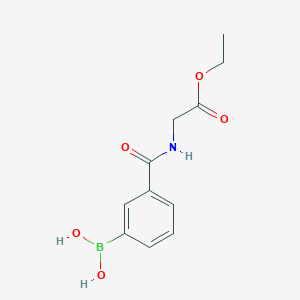
![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)

